molecular formula C10H8BrF3N4 B12079399 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole

2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole

Cat. No.: B12079399
M. Wt: 321.10 g/mol
InChI Key: VDGCFTQOYQKIFX-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and tetrazole formation, which can enhance reaction efficiency and safety.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and trifluoromethyl groups in 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole makes it unique compared to other similar compounds. These groups can enhance the compound’s reactivity and stability, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C10H8BrF3N4

Molecular Weight

321.10 g/mol

IUPAC Name

2-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-5-methyltetrazole

InChI

InChI=1S/C10H8BrF3N4/c1-6-15-17-18(16-6)5-7-4-8(10(12,13)14)2-3-9(7)11/h2-4H,5H2,1H3

InChI Key

VDGCFTQOYQKIFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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